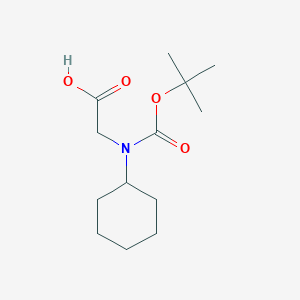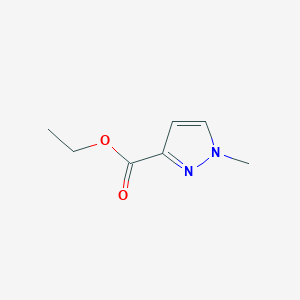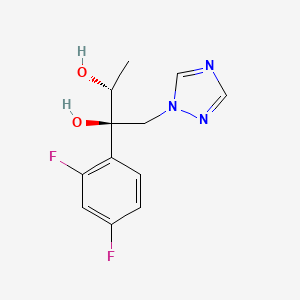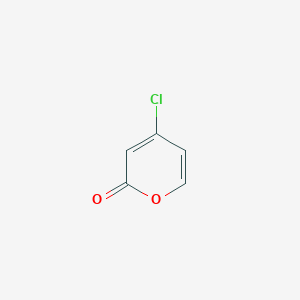![molecular formula C21H37NO2 B1278418 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- CAS No. 780729-32-0](/img/structure/B1278418.png)
1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-
Vue d'ensemble
Description
1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- is an organic compound with the molecular formula C21H37NO2 and a molecular weight of 335.52 g/mol . This compound is characterized by the presence of an amino group and a long alkyl chain attached to a phenyl ring, making it a versatile molecule in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-propanediol with an appropriate amine under basic conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydrophobic alkyl chain can interact with lipid membranes, affecting membrane fluidity and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- can be compared with similar compounds such as:
2-Amino-2-ethyl-1,3-propanediol: This compound has a shorter alkyl chain and different physicochemical properties, making it less hydrophobic.
2-Amino-1,3-propanediol: Lacks the phenyl ring and long alkyl chain, resulting in different reactivity and applications.
The uniqueness of 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- lies in its combination of an amino group, a phenyl ring, and a long alkyl chain, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
IUPAC Name |
2-amino-2-[2-(4-decylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(22,17-23)18-24/h11-14,23-24H,2-10,15-18,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAKCYOWWFCUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442283 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780729-32-0 | |
| Record name | Des(octyl)decyl fingolimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0780729320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES(OCTYL)DECYL FINGOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O89SX9O9LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




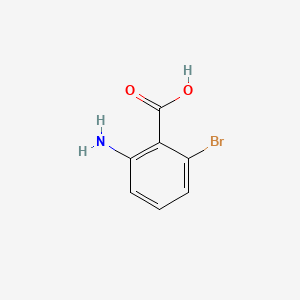
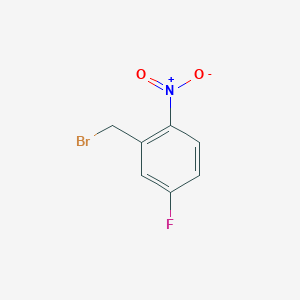

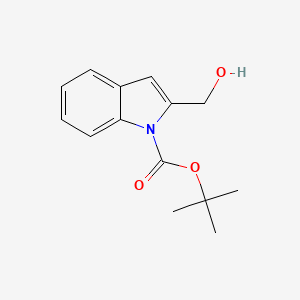
![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)
